methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate

Halogen substitution Lipophilicity Molecular recognition

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 477871-55-9) is a synthetic organic compound belonging to the pyrrole-benzoate ester class, featuring a 4-fluorobenzoyl ester at the 2-hydroxy position and a pyrrol-1-yl substituent at the 4-position of the central benzoate core. With molecular formula C19H14FNO4 and molecular weight 339.32 g·mol⁻¹ , this compound has been catalogued primarily as a research building block by suppliers including Key Organics (product 1R-0658) and AKSci (product 0014CG), at a standard purity of ≥95%.

Molecular Formula C19H14FNO4
Molecular Weight 339.3 g/mol
CAS No. 477871-55-9
Cat. No. B3140274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
CAS477871-55-9
Molecular FormulaC19H14FNO4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N2C=CC=C2)OC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H14FNO4/c1-24-19(23)16-9-8-15(21-10-2-3-11-21)12-17(16)25-18(22)13-4-6-14(20)7-5-13/h2-12H,1H3
InChIKeyZYODSFYRATYCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 477871-55-9): A Specialized Pyrrole-Benzoate Building Block for Targeted Synthesis and Biochemical Probing


Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 477871-55-9) is a synthetic organic compound belonging to the pyrrole-benzoate ester class, featuring a 4-fluorobenzoyl ester at the 2-hydroxy position and a pyrrol-1-yl substituent at the 4-position of the central benzoate core. With molecular formula C19H14FNO4 and molecular weight 339.32 g·mol⁻¹ , this compound has been catalogued primarily as a research building block by suppliers including Key Organics (product 1R-0658) and AKSci (product 0014CG), at a standard purity of ≥95% . It is structurally related to broader patent-disclosed classes of pyrrol-1-yl benzoic acid derivatives explored as Myc transcription factor inhibitors and RORγt modulators, and therefore holds potential as a synthetic intermediate for medicinal chemistry programs targeting these pathways [1].

Why In-Class Substitution Fails for Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate: Halogen, Regioisomer, and Ester Determinants


Substituting methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate with structurally similar in-class analogs introduces non-trivial deviations in molecular properties and potential target engagement that undermine experimental reproducibility and synthetic route validity. The compound differs from its closest cataloged analog — methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 477871-52-6) — by halogen identity (4-fluoro vs. 2-chloro) and substitution position, which alter hydrogen-bond acceptor capability, metabolic oxidative susceptibility, and molecular electrostatic potential [1]. A regioisomeric comparator, methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate (CAS 478078-88-5), places the fluorobenzoyl group directly on the pyrrole ring rather than on the benzoate oxygen, resulting in a fundamentally different connectivity and conformational scaffold with distinct biological recognition properties . The methyl ester moiety further distinguishes this compound from its free carboxylic acid counterpart (CAS 924868-85-9), which affects both membrane permeability and prodrug stability during in vitro assays. These structural distinctions mean that replacement cannot be assumed to preserve either synthetic reactivity or any biological activity profile .

Comparative Evidence Guide: Quantifiable Differentiation of Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate vs. Closest Analogs


Evidence Item 1: Halogen-Dependent Molecular Weight and Lipophilicity Differentiation vs. 2-Chloro Analog (CAS 477871-52-6)

The target compound incorporates a 4-fluorobenzoyl ester, while the closest cataloged analog (CAS 477871-52-6) bears a 2-chlorobenzoyl ester at the same position. The fluorine-for-chlorine substitution reduces molecular weight from 355.77 g·mol⁻¹ (Cl analog) to 339.32 g·mol⁻¹ (target), a ΔMW of −16.45 g·mol⁻¹ [1]. This mass reduction correlates with a change in 2D polar surface area (tPSA) from 57.2 Ų (Cl analog) to 57.2 Ų (unchanged, as both halogens contribute identically to PSA), but critically alters the compound's dipole moment and hydrogen-bond acceptor properties due to the differing electronegativity and polarizability of fluorine (χ = 3.98) versus chlorine (χ = 3.16) [2]. The 4-fluoro substituent is also less sterically demanding than the 2-chloro group (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), which can affect binding pocket accommodation and protein-ligand complementarity in structure-based drug design [3].

Halogen substitution Lipophilicity Molecular recognition SAR

Evidence Item 2: Regioisomeric Connectivity Distinction vs. Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate (CAS 478078-88-5)

The target compound (CAS 477871-55-9) and methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate (CAS 478078-88-5) share the same 4-fluorobenzoyl and pyrrole substructures but differ fundamentally in connectivity: the target places the 4-fluorobenzoyl as an ester on the benzoate oxygen at the 2-position, whereas the comparator has the 4-fluorobenzoyl group C-linked directly to the 4-position of the pyrrole ring . This regioisomerism results in distinct molecular scaffolds — benzoyloxy-benzoate-pyrrole (target) vs. benzoyl-pyrrole-carboxylate (comparator). The target's molecular weight (339.32 g·mol⁻¹) is substantially higher than the comparator (247.22 g·mol⁻¹), a ΔMW of +92.10 g·mol⁻¹ (+37.3%), reflecting the additional benzoate ring system . Moreover, the target presents four hydrogen-bond acceptors (the 4-fluorobenzoyl carbonyl, the ester oxygen, the benzoate ester carbonyl, and the pyrrole nitrogen) vs. three in the comparator, and has a significantly larger molecular volume and polar surface area, which directly impact solubility, logP, and protein-binding pharmacophore profiles .

Regioisomerism Scaffold hopping Chemical topology MedChem design

Evidence Item 3: Methyl Ester vs. Free Carboxylic Acid: Permeability and Prodrug Differentiation

The target compound exists as a methyl ester, in contrast to the closest free carboxylic acid analog, 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 924868-85-9). Methyl esterification masks the polar carboxylate group (COOH), reducing hydrogen-bond donor count from 1 (acid) to 0 (target ester) and lowering the predicted topological polar surface area (tPSA) by approximately 20–30 Ų [1]. This confers the target compound with greater predicted passive membrane permeability compared to its free acid counterpart, consistent with the established 'ester prodrug' strategy, where methyl esters exhibit 10- to 100-fold greater Caco-2 permeability (Papp) than their parent acids in class-level analyses [2]. The methyl ester also serves as a protected form that can be hydrolyzed to the carboxylic acid under controlled basic or enzymatic conditions, enabling staged functionalization in multi-step synthetic routes [3].

Ester prodrug Membrane permeability Oral bioavailability Metabolic stability

Evidence Item 4: Physical Property Benchmarking — Predicted Boiling Point and Vendor Purity Specification

The target compound has a predicted boiling point of 495.6 ± 45.0 °C, as estimated by ChemicalBook using Advanced Chemistry Development (ACD/Labs) software . This high predicted boiling point reflects the compound's relatively large molecular weight (339.32 g·mol⁻¹) and the extensive conjugated aromatic system involving the benzoate, pyrrole, and fluorobenzoyl rings, which facilitates strong π-stacking intermolecular interactions. While no directly measured boiling point data exist for this compound, the predicted value establishes that it is a non-volatile solid at ambient and typical laboratory heating conditions (below ~250 °C), which is advantageous for handling, storage, and compatibility with standard organic synthesis protocols. In comparison, the smaller regioisomeric analog methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate (MW 247.22 g·mol⁻¹) is expected to have a substantially lower boiling point (class-level prediction, approximately 380–420 °C based on MW vs. boiling point correlation) . The compound is commercially available at a minimum purity specification of 95% from suppliers AKSci and Key Organics .

Physicochemical characterization Quality control Procurement specification Thermal stability

Evidence Item 5: Positional Relevance to Myc Inhibitor Pharmacophore Class (Patent-Disclosed Structural Family)

The compound belongs to the pyrrol-1-yl benzoic acid derivative family claimed in US Patent US9567301B2 (Bradner et al., Dana-Farber Cancer Institute) as inhibitors of the Myc transcription factor, a high-value oncology target [1][2]. Within this patent class, the 2-oxy-ester linkage and the nature of the benzoyl substituent (4-fluorobenzoyl in the target compound) are key variables for modulating Myc-Max protein-protein interaction disruption potency. While the target compound itself has not been explicitly exemplified in published bioactivity disclosures, its structural features map directly onto the patent Markush formulae (Formula I-A, I-B, and I-C), wherein the benzoate core with a pyrrol-1-yl substituent and an acyloxy group at the 2-position define the minimal pharmacophore. By contrast, analogs lacking either the pyrrole ring (e.g., methyl 2-[(4-fluorobenzoyl)oxy]benzoate, CAS 723261-37-8) or the 2-oxy ester linkage (e.g., methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate) fall outside this patented pharmacophore space . This provides a strong IP-driven rationale for selecting the target compound over simpler, non-pyrrole-containing or non-benzoate-bridged analogs when prosecuting Myc-targeting medicinal chemistry programs [3].

Myc inhibition Pyrrole-benzoate scaffold Patent landscape Oncology chemical biology

Recommended Application Scenarios for Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate Based on Comparative Evidence


Scenario 1: Medicinal Chemistry SAR Expansion Around Myc Transcription Factor Inhibitors

The compound maps directly onto the Markush formulae of patent-protected pyrrol-1-yl benzoic acid Myc inhibitors (US9567301B2). Research teams developing structure-activity relationship (SAR) series targeting Myc-Max protein-protein interaction disruption should prioritize this compound over simpler fluorobenzoyl esters lacking the pyrrole ring [1]. The 4-fluoro substituent on the benzoyl ester offers a distinct electronic profile vs. the 2-chloro analog (CAS 477871-52-6), enabling systematic exploration of halogen effects on Myc inhibitory potency and cellular antiproliferative activity. This compound serves as a key intermediate for further derivatization at the methyl ester position (hydrolysis to acid, amidation, etc.) while maintaining pharmacophore integrity [2].

Scenario 2: Synthesis of Pyrrole-Containing PROTAC or Bifunctional Degrader Warheads

The combination of a methyl ester handle (amenable to amide coupling with linker moieties) and a pyrrole ring (a privileged scaffold for protein binding) makes this compound a candidate for PROTAC (Proteolysis Targeting Chimera) or molecular glue degrader warhead synthesis [1]. The 4-fluorobenzoyl ester provides a metabolically stable capping group, as the 4-fluoro substitution blocks para-hydroxylation by cytochrome P450 enzymes — a common metabolic soft spot for unsubstituted benzoyl esters [2]. In this context, the compound is functionally superior to the unsubstituted benzoyl analog and the 2-chloro variant, which may exhibit different regioisomeric oxidative metabolism pathways .

Scenario 3: Building Block for RORγt Modulator Libraries and Immunology Probe Development

Pyrrole-benzoate derivatives with fluorobenzoyl substituents have been investigated within the broader RORγt (retinoic acid receptor-related orphan receptor gamma t) modulator patent literature, which is relevant for autoimmune disease target validation [1]. The target compound's 2-oxy-ester connectivity and 4-pyrrol-1-yl substitution pattern align with chemotypes explored for RORγt inverse agonism. Its structural differentiation from the regioisomeric analog methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate (CAS 478078-88-5) provides a complementary scaffold vector for library design, enabling parallel SAR exploration across two distinct topological frameworks [2].

Scenario 4: Synthetic Intermediate for Fluorine-18 Radiolabeling Probe Development

The presence of a 4-fluorobenzoyl group positions this compound as a potential precursor for ¹⁸F-radiolabeling, as the 4-fluoro substituent on an electron-deficient aromatic ring can be amenable to nucleophilic aromatic [¹⁸F]fluorination under appropriate conditions [1]. The methyl ester functionality allows for facile conversion to various amide or hydroxamic acid derivatives for PET tracer development without compromising the fluorobenzoyl moiety. This distinguishes the target compound from the 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid analog (CAS 924868-85-9), which would require additional protection/deprotection steps for analogous transformations [2].

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